molecular formula C9H18N2O3 B12949270 1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one CAS No. 88571-42-0

1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one

Cat. No.: B12949270
CAS No.: 88571-42-0
M. Wt: 202.25 g/mol
InChI Key: BCPSWTCSBIOGGE-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one is a substituted imidazolidin-4-one derivative characterized by methoxy groups at the 1- and 3-positions and methyl groups at the 2,2,5,5-positions. The methoxy substituents may confer distinct chemical stability and reactivity compared to hydroxyl- or chlorine-bearing analogs, influencing its suitability for specific industrial uses.

Properties

CAS No.

88571-42-0

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

1,3-dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one

InChI

InChI=1S/C9H18N2O3/c1-8(2)7(12)10(13-5)9(3,4)11(8)14-6/h1-6H3

InChI Key

BCPSWTCSBIOGGE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(N1OC)(C)C)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazolidinone derivatives, while substitution reactions can produce various substituted imidazolidinones.

Scientific Research Applications

1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Reactivity with Chlorine

  • MTMIO and Chlorinated Derivatives : MTMIO’s methylol group enables covalent bonding to cellulose, forming amine N-halamines upon chlorination. These structures exhibit superior washing durability compared to imide N-halamines (e.g., DMDMH derivatives) .
  • However, its stability may suit non-biocidal applications (e.g., polymer stabilization) .

Biocidal Performance

  • Chlorinated derivatives (e.g., 1,3-dichloro-2,2,5,5-tetramethylimidazolidin-4-one) demonstrate rapid microbial inactivation (≤5 minutes for 10⁶ reduction) due to direct chlorine release .
  • MTMIO-based textiles achieve slower but sustained antimicrobial effects, relying on reversible chlorine binding to the imidazolidinone ring .

Stability and Durability

  • MTMIO : Retains >80% chlorine content after 50 laundry cycles, outperforming DMDMH-treated fabrics .
  • Chlorinated Derivatives : Stable in aqueous solutions (pH 6.5–8.0) but degrade under UV exposure or organic contaminants .
  • 1,3-Dimethoxy Analog : Methoxy groups likely resist hydrolysis, suggesting utility in environments requiring chemical inertness.

Biological Activity

1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one (CAS No. 88571-42-0) is a compound belonging to the class of imidazolidinones. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. The focus of this article is to explore the biological activity of this compound through comprehensive research findings, case studies, and relevant data.

  • Molecular Formula : C9_9H18_{18}N2_2O3_3
  • Molecular Weight : 202.251 g/mol
  • LogP : 0.64390
  • PSA : 42.01000

The biological activity of 1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one is primarily attributed to its interaction with specific biological targets. Initial studies suggest that it may exhibit antimicrobial properties by disrupting cellular processes in pathogenic organisms. The compound's structure allows it to interact with various enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that imidazolidinone derivatives possess significant antimicrobial properties. For instance:

  • In vitro Studies : Research has shown that compounds similar to 1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one can inhibit the growth of various bacterial strains. A study demonstrated that related compounds effectively reduced bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for its potential antitumor effects:

  • Cell Line Studies : In vitro assays on glioma cell lines revealed that derivatives of imidazolidinones exhibited cytotoxic effects with GI50 values ranging from 20 µM to >50 µM depending on the cell line's sensitivity . This suggests a potential application in cancer therapeutics.

Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of N-halamine compounds, including derivatives of imidazolidinones like 1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one, reported significant antimicrobial activity against protozoan parasites such as Perkinsus marinus. The study found that these compounds could prevent reproduction at concentrations as low as 5 mg/L .

Study 2: Antitumor Potential

Another investigation focused on the synthesis and evaluation of imidazo[5,1-d]-1,2,3,5-tetrazine derivatives related to temozolomide highlighted the importance of structural modifications in enhancing antitumor activity. The findings suggested that similar modifications in the structure of 1,3-Dimethoxy-2,2,5,5-tetramethylimidazolidin-4-one could lead to improved efficacy against resistant tumor phenotypes .

Data Summary

Property Value
Molecular FormulaC9_9H18_{18}N2_2O3_3
Molecular Weight202.251 g/mol
LogP0.64390
PSA42.01000
Antimicrobial Activity (MIC)≤10 µg/mL
Cytotoxicity (GI50)20 µM - >50 µM

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